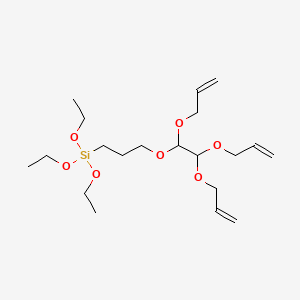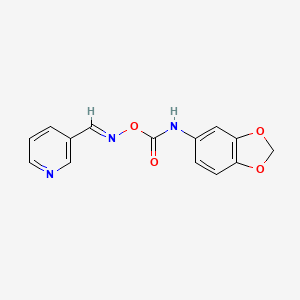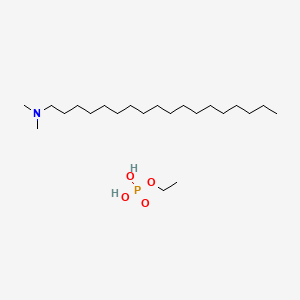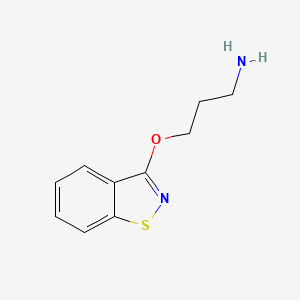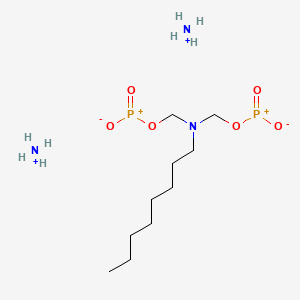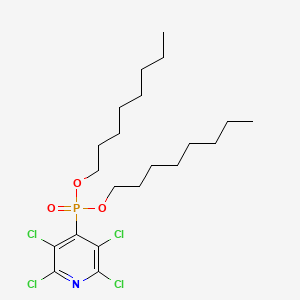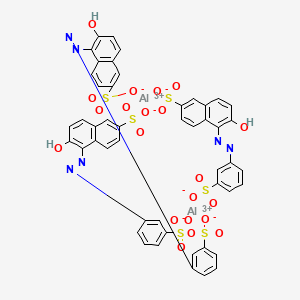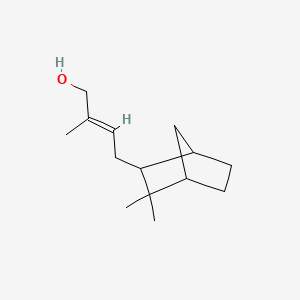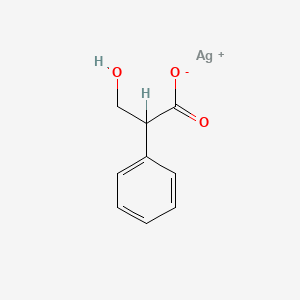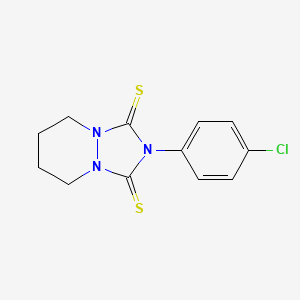
1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dithione, 2-(4-chlorophenyl)tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dithione, 2-(4-chlorophenyl)tetrahydro- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, along with a dithione group and a 4-chlorophenyl substituent. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Vorbereitungsmethoden
The synthesis of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dithione, 2-(4-chlorophenyl)tetrahydro- typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. For instance, the use of isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid has been detailed in patents . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
This compound undergoes a variety of chemical reactions, including:
Oxidation: The dithione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The triazole ring can be reduced to form dihydro derivatives.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .
Wissenschaftliche Forschungsanwendungen
1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dithione, 2-(4-chlorophenyl)tetrahydro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: Studies have demonstrated its anticancer, antidiabetic, and antioxidant activities.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain protein kinases, which play a crucial role in cell signaling and proliferation . The compound’s ability to modulate these pathways makes it a promising candidate for the treatment of various diseases, including cancer and diabetes.
Vergleich Mit ähnlichen Verbindungen
1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dithione, 2-(4-chlorophenyl)tetrahydro- can be compared with other similar compounds, such as:
- 1H-1,2,3-Triazolo[4,5-b]pyrazine
- 1H-1,2,3-Triazolo[4,5-c]pyridazine
- 1H-1,2,3-Triazolo[4,5-d]pyridazine These compounds share similar structural features but differ in their specific functional groups and biological activities . The unique combination of a triazole ring, pyridazine ring, dithione group, and 4-chlorophenyl substituent in 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dithione, 2-(4-chlorophenyl)tetrahydro- imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
58744-94-8 |
|---|---|
Molekularformel |
C12H12ClN3S2 |
Molekulargewicht |
297.8 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dithione |
InChI |
InChI=1S/C12H12ClN3S2/c13-9-3-5-10(6-4-9)16-11(17)14-7-1-2-8-15(14)12(16)18/h3-6H,1-2,7-8H2 |
InChI-Schlüssel |
GNRRKFJXGYJVOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2C(=S)N(C(=S)N2C1)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


